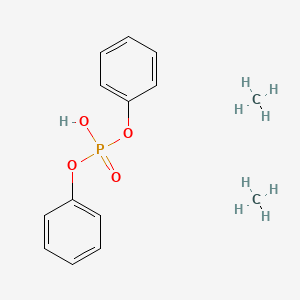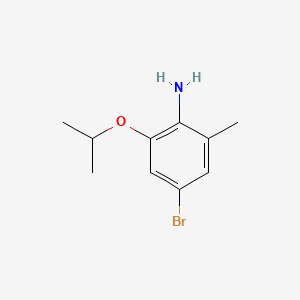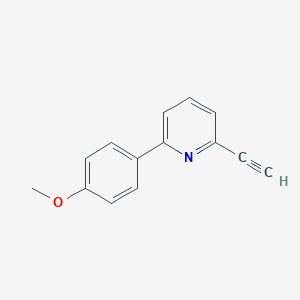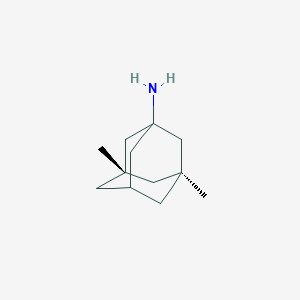![molecular formula C22H15F10NO B14764563 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)
1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
準備方法
The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol involves several steps. The synthetic route typically starts with the preparation of the core cyclopenta[c]quinoline structure, followed by the introduction of the fluorinated phenyl group and the hexafluoroisopropanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1,1,3,3,3-Hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Biology: Its unique structure makes it a candidate for studying fluorinated compounds’ interactions with biological systems.
Industry: Used in the preparation of functionalized polymers for lithographic and nanotechnology applications.
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclopenta[c]quinoline core can interact with nucleic acids and other biomolecules, potentially affecting cellular processes and signaling pathways.
類似化合物との比較
Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated alcohol with applications in polymerization reactions.
The uniqueness of 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol lies in its complex structure, combining multiple fluorinated groups with a cyclopenta[c]quinoline core, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H15F10NO |
|---|---|
分子量 |
499.3 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]propan-2-ol |
InChI |
InChI=1S/C22H15F10NO/c23-11-5-6-14(16(9-11)20(24,25)26)18-13-3-1-2-12(13)15-8-10(4-7-17(15)33-18)19(34,21(27,28)29)22(30,31)32/h1-2,4-9,12-13,18,33-34H,3H2 |
InChIキー |
HSIXDZALEPCTQS-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C4=C(C=C(C=C4)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


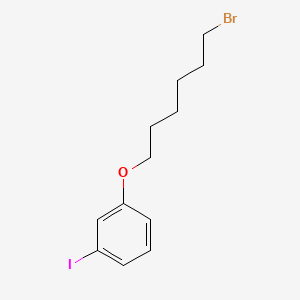
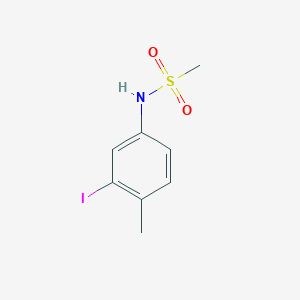
![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
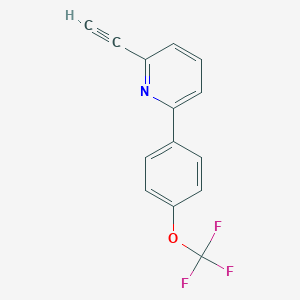
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)

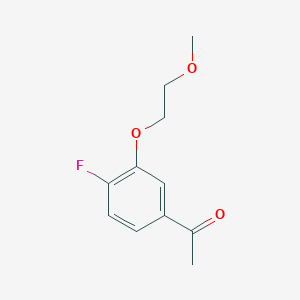
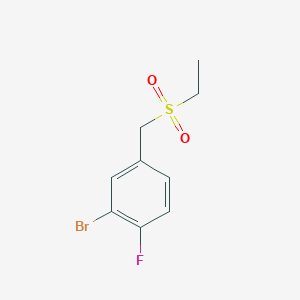
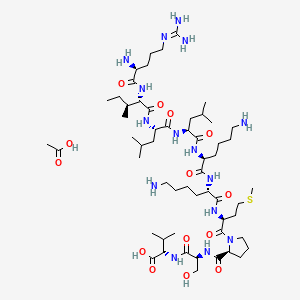
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
